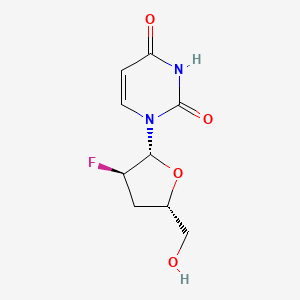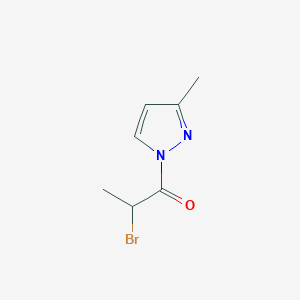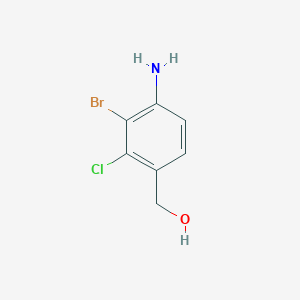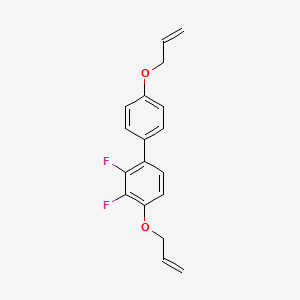
2',3'-Dideoxy-2'-fluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-2’-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 3’ position of the nucleoside .
Industrial Production Methods: Industrial production methods for 2’,3’-Dideoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Dideoxy-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the nucleoside to produce different analogs with potential biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which are studied for their antiviral and anticancer properties .
Applications De Recherche Scientifique
2’,3’-Dideoxy-2’-fluorouridine has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other nucleoside analogs.
Biology: It is used in studies related to DNA synthesis and repair mechanisms.
Medicine: The compound has been investigated for its antiviral properties, particularly against HIV, and its potential anticancer activity.
Industry: It is used in the production of antiviral drugs and research reagents.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxy-2’-fluorouridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the virus. The compound targets the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyuridine: Lacks the fluorine atom but has similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxythymidine: Another nucleoside analog with antiviral activity.
3’-Azido-3’-deoxythymidine: Known for its use in HIV treatment.
Uniqueness: 2’,3’-Dideoxy-2’-fluorouridine is unique due to the presence of the fluorine atom, which enhances its stability and antiviral activity compared to other nucleoside analogs .
Propriétés
Formule moléculaire |
C9H11FN2O4 |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
Clé InChI |
YTLACGJEZOUGQP-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO |
SMILES canonique |
C1C(OC(C1F)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)






